6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol: is a heterocyclic organic compound with the molecular formula C9H10BrNO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 1,2,3,4-tetrahydroquinolin-8-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its structural similarity to natural alkaloids. It is used in the development of bioactive molecules with potential therapeutic applications .
Medicine: Research has indicated that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities. These properties make it a valuable compound in medicinal chemistry for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen replication, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the hydroxyl group at the 8th position.
6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one: Contains a trifluoromethoxy group instead of a hydroxyl group.
Uniqueness: 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h4-5,11-12H,1-3H2 |
InChI Key |
SNGQYYQBQOLXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)O)NC1 |
Origin of Product |
United States |
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